molecular formula C10H19NO5S B189800 (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate CAS No. 142253-57-4

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Cat. No. B189800
Key on ui cas rn: 142253-57-4
M. Wt: 265.33 g/mol
InChI Key: LVYVGVJPTGKRSM-UHFFFAOYSA-N
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Patent
US07820649B2

Procedure details

To a solution of 3-hydroxymethylazetidine-1-carboxylic acid tert-butyl ester (for preparation see: Askew, B., et al., US 20033225106) (0.3 g, 1.60 mmol) in DCM (3 mL) was added Et3N (1 mL, 7.17 mmol), followed by methanesulfonyl chloride (0.5 mL, 6.46 mmol) and the reaction mixture stirred at room temperature for 1 h. The reaction mixture was concentrated in vacuo, the residue dissolved in DCM and the organic phase washed with saturated sodium bicarbonate (aq.). The organic layer was dried (MgSO4), and concentrated in vacuo to give 3-methanesulfonyloxymethylazetidine-1-carboxylic acid tert-butyl ester (0.36 g, 1.40 mmol, 85%) as an oil which was used in the next step without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][OH:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH2:12][O:13][S:22]([CH3:21])(=[O:24])=[O:23])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CO
Name
Quantity
1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
WASH
Type
WASH
Details
the organic phase washed with saturated sodium bicarbonate (aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.4 mmol
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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